molecular formula C15H22N2O5 B14682422 Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate CAS No. 33499-13-7

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate

Cat. No.: B14682422
CAS No.: 33499-13-7
M. Wt: 310.35 g/mol
InChI Key: GWPXTDUBJRCQNE-UHFFFAOYSA-N
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Description

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core. Key structural attributes include:

  • Diethyl ester groups at positions 1 and 3, enhancing solubility in organic solvents.
  • A 6-methyl substituent contributing to steric and electronic modulation.
  • A 4-oxo group facilitating hydrogen bonding and influencing reactivity.
  • Partial saturation of the pyrido ring (7,8,9,9a-tetrahydro), which impacts conformational flexibility and stability.

Properties

CAS No.

33499-13-7

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-1,3-dicarboxylate

InChI

InChI=1S/C15H22N2O5/c1-4-21-14(19)11-9-16(15(20)22-5-2)12-8-6-7-10(3)17(12)13(11)18/h9-10,12H,4-8H2,1-3H3

InChI Key

GWPXTDUBJRCQNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2CCCC(N2C1=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the pyrido[1,2-a]pyrimidine core, followed by esterification to introduce the diethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between the target compound and three analogs synthesized by Zhang et al. (2017) :

Property Target Compound Compound 2c Compound 1l Compound 2d
Core Structure Pyrido[1,2-a]pyrimidine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Substituents 6-Methyl, 4-oxo, diethyl esters 3-Benzyl, 7-(4-bromophenyl), 8-cyano, diethyl esters 3-Phenethyl, 7-(4-nitrophenyl), 8-cyano, diethyl esters 3-Benzyl, 7-(4-nitrophenyl), 8-cyano, diethyl esters
Molecular Formula C₁₆H₂₂N₂O₅ (calculated) C₂₈H₂₇BrN₄O₅ C₂₈H₂₇N₅O₇ C₂₈H₂₇N₅O₇
Melting Point Not reported 223–225 °C 243–245 °C 215–217 °C
Purity Not reported 61% 51% 55%
Key Functional Groups Oxo, methyl, esters Bromophenyl, cyano, benzyl Nitrophenyl, cyano, phenethyl Nitrophenyl, cyano, benzyl
HRMS (ESI) Not available Calc.: 550.0978; Found: 550.0816 Calc.: 545.1903; Found: 545.1812 Calc.: 545.1903; Found: 545.1820

Key Observations:

Core Heterocycle Differences: The target compound’s pyrido[1,2-a]pyrimidine core differs from the imidazo[1,2-a]pyridine cores in analogs .

Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Analogs with nitrophenyl (e.g., 1l, 2d) exhibit higher melting points (243–245°C) compared to bromophenyl-containing 2c (223–225°C), likely due to enhanced dipole interactions .
  • Steric Bulk : The 3-phenethyl group in 1l reduces purity (51%) compared to 3-benzyl analogs (2c: 61%, 2d: 55%), suggesting synthetic challenges with larger substituents .

Spectroscopic Trends :

  • NMR Shifts : In analogs, nitrophenyl groups induce downfield shifts in aromatic protons (δ 8.2–8.5 ppm), whereas bromophenyl groups resonate at δ 7.6–7.8 ppm . The target compound’s methyl group would likely produce distinct upfield shifts (~δ 1.2–1.5 ppm).
  • IR Stretches : Analogs show strong C≡N stretches (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹). The target’s 4-oxo group may add a carbonyl stretch near 1680 cm⁻¹ .

Synthetic Yields :

  • Purity variations (51–61%) in analogs correlate with substituent complexity. The target compound’s simpler substituents (methyl, oxo) may improve synthetic efficiency if similar routes are used.

Biological Activity

Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine-1,3(6H)-dicarboxylate (CAS Number: 33499-13-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₅
Molecular Weight310.346 g/mol
Density1.24 g/cm³
Boiling Point460.8 °C at 760 mmHg
Flash Point232.5 °C

These properties indicate that the compound is stable under standard conditions and has a relatively high boiling point, making it suitable for various synthetic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds structurally related to diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4H-pyrido[1,2-a]pyrimidine have shown significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

Key Findings:

  • Compounds similar to diethyl 6-methyl-4-oxo exhibited effective inhibition against S. aureus with minimal inhibitory concentrations (MICs) ranging from 15.62 µg/mL to higher values depending on the specific structural modifications .
  • The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial potency .

Antitumor Activity

Another area of interest is the antitumor activity of pyrido[1,2-a]pyrimidine derivatives. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds derived from similar scaffolds have been tested against various cancer cell lines such as Mia PaCa-2 and PANC-1 .

Case Study:
A study evaluated a series of pyrido[1,2-a]pyrimidines for their cytotoxic effects on human tumor cells. Notably, compounds with specific substituents showed enhanced activity compared to standard chemotherapeutics like etoposide .

The biological activity of diethyl 6-methyl-4-oxo can be attributed to its ability to interact with biological macromolecules such as DNA and enzymes involved in metabolic pathways. The compound's structure suggests potential interactions with topoisomerases and kinases, which are critical targets in cancer therapy and antimicrobial action.

Synthesis and Characterization

The synthesis of diethyl 6-methyl-4-oxo involves multi-step reactions typically starting from readily available pyrimidine derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

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